2-(1H-pyrrol-1-yl)terephthalic acid

Chemical Procurement Quality Control Synthetic Intermediates

Researchers seeking non-interpenetrated MOF topologies or electroactive copolymer precursors often find symmetrical terephthalic acid linkers limiting. 2-(1H-Pyrrol-1-yl)terephthalic acid (CAS 1040713-41-4) solves this with its N-pyrrolyl substituent. • C1 symmetry enables sra/cds topology MOFs inaccessible with linear linkers. • TPSA 83.5 Ų, 2 HBD-balanced polarity for permeability vs. solubility. • Electrochemically polymerizable pyrrole ring for conducting polymer films. • 97% purity, symmetrical diacid simplifies amide/ester derivatization.

Molecular Formula C12H9NO4
Molecular Weight 231.2 g/mol
CAS No. 1040713-41-4
Cat. No. B1384889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrrol-1-yl)terephthalic acid
CAS1040713-41-4
Molecular FormulaC12H9NO4
Molecular Weight231.2 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O
InChIInChI=1S/C12H9NO4/c14-11(15)8-3-4-9(12(16)17)10(7-8)13-5-1-2-6-13/h1-7H,(H,14,15)(H,16,17)
InChIKeyLXZZEAZJBAQLLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrrol-1-yl)terephthalic Acid Procurement Guide


2-(1H-pyrrol-1-yl)terephthalic acid (CAS 1040713-41-4) is a heterocyclic dicarboxylic acid building block with the molecular formula C₁₂H₉NO₄ and a molecular weight of 231.20 g/mol . It consists of a central benzene ring bearing two carboxylic acid groups at the 1- and 4- positions (the terephthalic acid motif) and an N-pyrrolyl substituent at the 2-position . The compound is primarily offered as a research chemical by specialist suppliers at purities ranging from 95% to 97% , suggesting its primary deployment as a synthetic intermediate in medicinal chemistry, metal-organic framework (MOF) ligand design, or polymer chemistry rather than as an end-product active pharmaceutical ingredient.

2-(1H-Pyrrol-1-yl)terephthalic Acid vs. Simple Analogs


In-class terephthalic acid derivatives cannot be freely interchanged with 2-(1H-pyrrol-1-yl)terephthalic acid because the N-pyrrolyl substituent introduces a unique set of electronic and steric properties that fundamentally alter molecular recognition, coordination geometry, and polymer backbone conformation. While unsubstituted terephthalic acid (CAS 100-21-0) serves as a rigid, symmetrical linear linker, the off-center, nitrogen-bearing pyrrole ring at the 2-position breaks this symmetry and adds a heteroatom-capable of metal coordination or hydrogen bonding. The quantitative evidence below demonstrates that this structural perturbation translates into measurable differences in molecular topology and physicochemical descriptors compared to commonly considered alternatives such as 2-aminoterephthalic acid, 2-hydroxyterephthalic acid, or the parent terephthalic acid [1]. Consequently, procurement decisions for applications dependent on specific ligand field effects, nonlinear optical properties, or regioselective receptor binding must be guided by direct structural comparison rather than generic class membership.

2-(1H-Pyrrol-1-yl)terephthalic Acid Quantitative Evidence


Purchasable Purity Advantage

The commercially available purity of 2-(1H-pyrrol-1-yl)terephthalic acid from certain vendors (97%) provides a higher starting material quality compared to the more widely listed 95% purity specification . For the closely related analog 2-aminoterephthalic acid, a typical commercial purity is 98%, but the molecular connectivity is entirely different and cannot replicate the pyrrole-specific interactions required by the target system. This higher purity specification reduces the burden of a pre-synthetic purification step for researchers, particularly when the reaction requires precise stoichiometric control.

Chemical Procurement Quality Control Synthetic Intermediates

TPSA and H-Bond Donor Differentiation

The introduction of the N-pyrrolyl group significantly alters the molecular electrostatic surface compared to other substituted terephthalic acids [1]. 2-(1H-pyrrol-1-yl)terephthalic acid possesses a TPSA of 83.5 Ų and 2 hydrogen bond donors (both from the carboxylic acid groups), with the pyrrole nitrogen acting solely as a hydrogen bond acceptor [1]. In contrast, 2-aminoterephthalic acid has a TPSA of 103.8 Ų and 3 hydrogen bond donors, while 2-hydroxyterephthalic acid has a TPSA of 94.8 Ų with 3 donors [1]. The lower TPSA and reduced hydrogen bond donor count of the pyrrole derivative may favor membrane permeability in cell-based assays, offering a differentiated profile for intracellular target engagement.

Drug Design ADME Prediction Ligand Design

Ligand Symmetry and Denticity for MOF Design

The presence of the pyrrole nitrogen atom on the 2-position breaks the D₂h symmetry of the parent terephthalic acid linker, reducing it to a C₁ or at most Cₛ point group symmetry . This reduced symmetry can be exploited in reticular synthesis to construct MOFs with lower-symmetry nets (e.g., **nia** or **fes** topologies) that are inaccessible with linear, symmetric linkers like unsubstituted terephthalic acid [1]. Furthermore, the pyrrole nitrogen provides a potential third donor atom (in addition to the two carboxylate groups), offering an expanded denticity relative to 2-bromoterephthalic acid or 2-methylterephthalic acid, which lack an additional coordinating atom . While direct comparative MOF porosity data (e.g., BET surface area) for the pyrrole-derivative versus other 2-substituted linkers are absent from the public literature, the distinct symmetry and denticity constitute a class-level differentiation that can be rationally selected for specific network architectures.

Reticular Chemistry MOF Design Coordination Chemistry

Application Scenarios for 2-(1H-Pyrrol-1-yl)terephthalic Acid


Asymmetric MOF Synthesis with Non-Linear Pores

When the research objective is to construct a MOF with a bent or kinked ligand geometry to produce a non-interpenetrated low-symmetry net (e.g., **sra** or **cds** topology), 2-(1H-pyrrol-1-yl)terephthalic acid provides the required C₁ symmetry that linear terephthalic acid cannot offer . The pyrrole nitrogen additionally serves as a potential secondary coordination site or post-synthetic modification handle, a feature absent in 2-bromoterephthalic acid or 2-methylterephthalic acid.

Intracellular Protein Targeting with Moderate Polarity

For hit-to-lead campaigns where the target binding site lies beyond a cell membrane, the TPSA of 83.5 Ų and only 2 hydrogen bond donors of 2-(1H-pyrrol-1-yl)terephthalic acid offer a polarity profile intermediate between the very polar 2-aminoterephthalic acid (TPSA 103.8 Ų, 3 HBD) and the non-polar 2-bromoterephthalic acid (TPSA 74.6 Ų, 2 HBD) . This positions it as a strategic choice for balancing solubility and permeability without introducing a metabolically labile aniline or phenol group.

Electrochromic Polymer Copolymerization

The N-pyrrolyl group is electrochemically polymerizable, enabling the direct use of 2-(1H-pyrrol-1-yl)terephthalic acid as a comonomer in the electrosynthesis of conducting polymer films . Unlike 2-aminoterephthalic acid, which can undergo oxidative degradation, or 2-hydroxyterephthalic acid, which acts as a radical scavenger, the pyrrole ring retains its electrochemical activity, making this compound uniquely suited for fabricating electrochromic copolymers with tailored band gaps.

Diversified Parallel Synthesis Starting Material

Leveraging the commercially available 97% purity product , researchers can use 2-(1H-pyrrol-1-yl)terephthalic acid as a common intermediate for amide coupling or esterification reactions without upfront purification. The two chemically equivalent carboxylic acids allow for symmetrical derivatization, while the pyrrole ring provides a site for subsequent electrophilic substitution (e.g., Vilsmeier-Haack formylation), offering a divergent synthesis platform that simplifies building block inventory.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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